molecular formula C9H7ClF3N3S B2528323 4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 955976-93-9

4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B2528323
CAS No.: 955976-93-9
M. Wt: 281.68
InChI Key: UWVYQNOCNZSLDD-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole (CMTPT) is an organic compound that belongs to the family of thiazole derivatives. It has recently gained attention for its potential applications in the field of medicinal chemistry. CMTPT has been studied for its ability to act as an inhibitor of cancer cell growth and the development of novel therapeutic agents.

Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity of certain pyrazoline and thiazole derivatives makes them valuable as building blocks for synthesizing various classes of heterocyclic compounds. For example, compounds similar to the specified chemical have been utilized in creating pyrazolo-imidazoles, thiazoles, and other heterocycles. These syntheses leverage the unique reactivity of these scaffolds to facilitate mild reaction conditions, enabling the generation of versatile heterocyclic structures from a wide range of precursors. Such methodologies are instrumental in developing new materials and biologically active molecules (Gomaa & Ali, 2020).

Biological and Medicinal Applications

Trifluoromethylpyrazoles, closely related to the compound , have garnered attention for their anti-inflammatory and antibacterial properties. The placement of the trifluoromethyl group, particularly on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds. This underscores the importance of structural modification in designing new therapeutic agents with enhanced efficacy and reduced side effects (Kaur, Kumar, & Gupta, 2015).

Chemical Transformations and Functionalizations

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles highlight the versatility of similar compounds in chemical synthesis. These transformations are crucial for creating molecules with diverse chemical and biological properties, leading to the discovery of new pharmacophores and the exploration of their potential therapeutic applications. Such synthetic strategies are valuable in the pharmaceutical industry for drug development and other applications requiring functionalized heterocycles (Abdurakhmanova et al., 2018).

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique that accelerates the preparation of azaheterocyclic systems, including pyrazoles and thiazoles, showcasing the efficiency of using advanced methods to synthesize complex molecules. This technique offers advantages such as reduced reaction times and improved yields, demonstrating the evolving landscape of chemical synthesis where such compounds play a key role (Sakhuja, Panda, & Bajaj, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential applications, optimizing its synthesis, and studying its reactivity .

Properties

IUPAC Name

4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3S/c1-5-2-7(9(11,12)13)16(15-5)8-14-6(3-10)4-17-8/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVYQNOCNZSLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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